molecular formula C6H11N3O B13124577 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one

6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B13124577
M. Wt: 141.17 g/mol
InChI Key: DEWNWGRSXMDGDU-UHFFFAOYSA-N
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Description

6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a pyridazine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes might be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the pyridazine ring to form dihydropyridazine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar ring structure.

    Dihydropyridazine: Reduced forms of pyridazine with similar properties.

    Aminopyridazines: Compounds with amino groups attached to the pyridazine ring.

Uniqueness

6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one stands out due to its specific substitution pattern, which can impart unique chemical and biological properties. Its potential for diverse applications makes it a valuable compound for further research and development.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-amino-4,4-dimethyl-1,5-dihydropyridazin-6-one

InChI

InChI=1S/C6H11N3O/c1-6(2)3-4(10)8-9-5(6)7/h3H2,1-2H3,(H2,7,9)(H,8,10)

InChI Key

DEWNWGRSXMDGDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NN=C1N)C

Origin of Product

United States

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